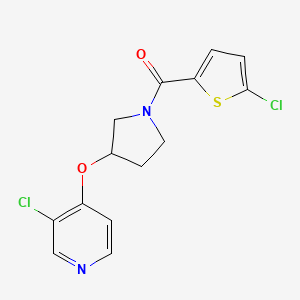

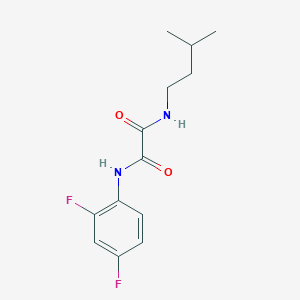

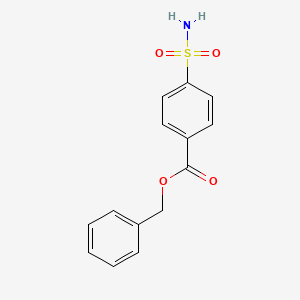

2-氯-N-(6-甲氧基吡啶-3-基)喹啉-4-甲酰胺

货号:

B2594893

CAS 编号:

871561-22-7

分子量:

313.74

InChI 键:

LDCNLZWRJZKONC-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is a compound that belongs to the quinoline-4-carboxamide series . This series was identified from a phenotypic screen of the Dundee protein kinase library 3D7 strain . The most active compound of the original hit series displayed good activity in vitro against a chloroquine sensitive strain (3D7) and good selectivity index (>100-fold) against a human cell line (MRC-5) .

Synthesis Analysis

The synthesis of this compound involves several steps. An efficient synthetic route was designed for rapid access to a variety of analogues . This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate . A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature . The intermediate underwent aromatic nucleophilic substitution with a range of amines under microwave irradiation in acetonitrile to afford the compounds .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is complex, with multiple functional groups and rings . It contains a quinoline ring, a pyridine ring, and a carboxamide group . The presence of these groups and the specific arrangement of atoms and bonds in the molecule contribute to its chemical properties and biological activity .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” are complex and involve multiple steps . The reactions include aromatic nucleophilic substitution, chlorination, and amide formation . These reactions are facilitated by various reagents and conditions, such as thionyl chloride, DMF, and microwave irradiation .科学研究应用

属性

IUPAC Name |

2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-22-15-7-6-10(9-18-15)19-16(21)12-8-14(17)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCNLZWRJZKONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide

Cat. No.: B2594810

CAS No.: 898356-50-8

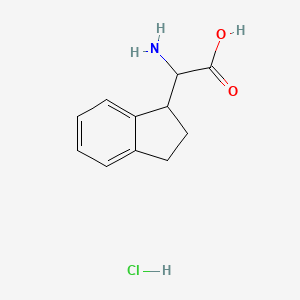

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid hydroc...

Cat. No.: B2594811

CAS No.: 2228094-72-0

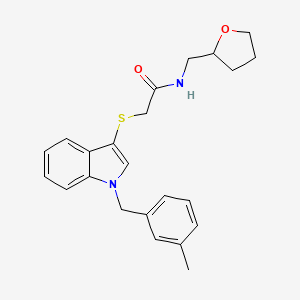

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahyd...

Cat. No.: B2594812

CAS No.: 862825-75-0

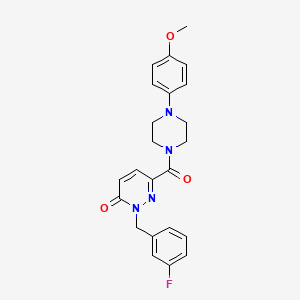

2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-c...

Cat. No.: B2594813

CAS No.: 1040662-99-4

![N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2594816.png)

![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)

![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)